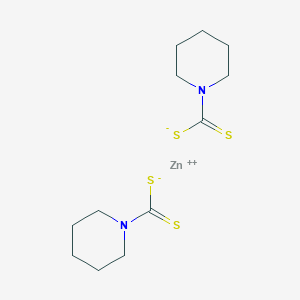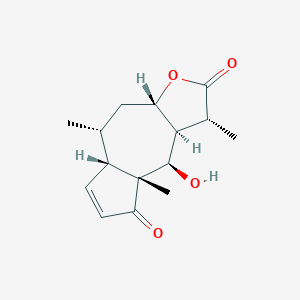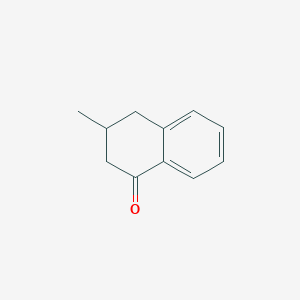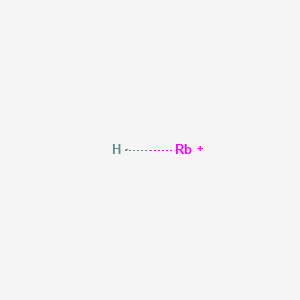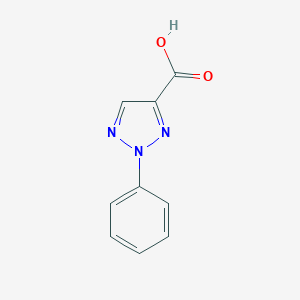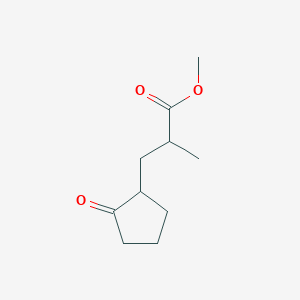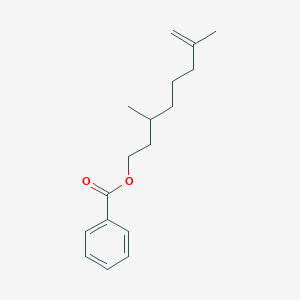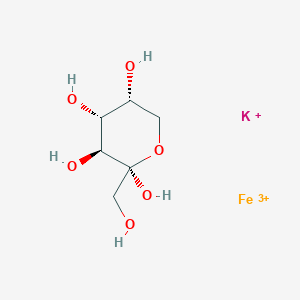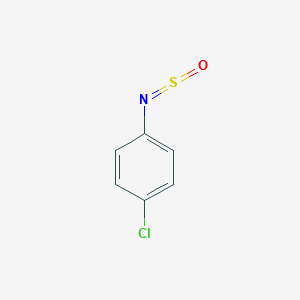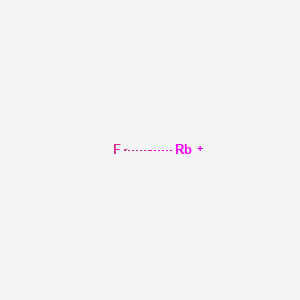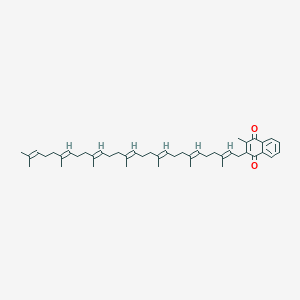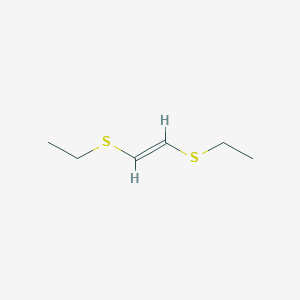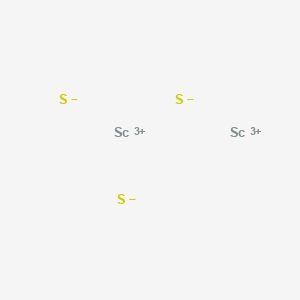
Scandium sulfide
Vue d'ensemble
Description
Scandium sulfide (Sc2S3) is a chemical compound of scandium and sulfur . It is a yellow solid . The crystal structure of Sc2S3 is closely related to that of sodium chloride, in that it is based on a cubic close packed array of anions .
Synthesis Analysis
Scandium sulfide can be synthesized via sulfidation of scandium oxide with elemental sulfur gas in the presence of carbon . The scandium oxide is reacted with sulfur gas at a partial pressure of 0.1 atm to 0.5 atm in a graphite packed bed reactor at a temperature of 1350 °C for 2 hours .
Molecular Structure Analysis
The molecular formula of Scandium sulfide is S3Sc2 . The average mass is 186.107 Da and the mono-isotopic mass is 185.828033 Da .
Chemical Reactions Analysis
Scandium sulfide can be prepared by reacting scandium (III) chloride with dry hydrogen sulfide at elevated temperature . The reaction is as follows:
Above 1100 °C, Sc2S3 loses sulfur, forming non-stoichiometric compounds such as Sc1.37S2 .
Physical And Chemical Properties Analysis
Scandium sulfide has a molar mass of 186.11 g/mol . It appears as yellow crystals and has a density of 2.91 g/cm^3 . The melting point of Scandium sulfide is 1,775 °C .
Applications De Recherche Scientifique
Hydrogen Storage and Catalysis : A study by Perles et al. (2005) discussed the synthesis of a 3D polymeric terephthalate of scandium, highlighting its effectiveness as a hydrogen and nitrogen adsorbent and its potential as a heterogeneous catalyst in the oxidation of sulfides. This compound demonstrated high chemical and thermal stability and excellent hydrogen sorption properties, making it a useful material for hydrogen storage (Perles et al., 2005).
Synthesis of Scandium Sulfides : Kaneko et al. (2020) synthesized scandium sulfides from stable oxide Sc2O3 using CS2 gas. This process facilitated the formation of Sc2S3 and a transient phase of Sc2O2S under certain conditions, showing the potential for controlled synthesis of scandium sulfide compounds (Kaneko et al., 2020).
Potentiometric Sensors for Scandium : Dehabadi et al. (2021) developed ion-selective sensors for the quantification of Sc3+ in aqueous media. These sensors showed pronounced sensitivity to Sc3+ in acidic solutions, providing a cost-effective and simple method for scandium detection, potentially useful in industrial process monitoring (Dehabadi et al., 2021).
Recovery of Scandium from Red Mud : Wang et al. (2013) explored the recovery of scandium from Australian red mud using solvent extraction methods. This study demonstrated that scandium could be efficiently extracted and separated from other metals in the leach solution, suggesting a potential method for recovering scandium from industrial waste (Wang et al., 2013).
Solvent Extraction from Lateritic Nickel-Cobalt Ores : Ferizoğlu et al. (2017) investigated the extraction of scandium from sulfate medium using different organic reagents. Their findings highlighted high scandium extraction efficiencies with DEHPA and Primene JMT, providing insights into the recovery of scandium as a byproduct from nickel-cobalt ores (Ferizoğlu et al., 2017).
Formation and Photodissociation of Scandium Sulfide Clusters : Wang et al. (1998) studied scandium-sulfide binary cluster ions, produced by direct laser ablation, revealing insights into the structure and stability of these clusters. This research has implications for understanding the fundamental properties of scandium sulfide at the molecular level (Wang et al., 1998).
Scandium Recovery from Sulfate Medium : Le et al. (2018) applied a novel aminophosphonate compound for the selective extraction and recovery of scandium from sulfate medium. This study contributes to the development of more efficient methods for scandium recovery, which is a key component in various high-tech fields (Le et al., 2018).
Electronic Structure of Scandium Sulfide : Misemer and Nakahara (1984) performed electronic structure calculations on scandium sulfide compositions, contributing to the understanding of its electronic properties. These insights are valuable for applications in electronics and optics (Misemer & Nakahara, 1984).
Propriétés
IUPAC Name |
scandium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sc/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAWNAUDDJSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923918 | |
| Record name | Discandium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder-like solid; [MSDSonline] | |
| Record name | Scandium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8694 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Scandium sulfide | |
CAS RN |
12166-29-9 | |
| Record name | Scandium sulfide (Sc2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium sulfide (Sc2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Discandium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Discandium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



